![molecular formula C26H16Cl4O4 B2491383 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone CAS No. 383148-12-7](/img/structure/B2491383.png)
1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. For compounds similar to 1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone, the synthetic approach could involve strategies such as Friedel-Crafts acylation, etherification, and subsequent functional group modifications to introduce the specific ether and ketone functionalities, as well as the dichlorophenyl and naphthyl groups. For example, Quallich and Woodall (1992) discussed routes for the synthesis of related compounds, highlighting the use of catalytic asymmetric reductions and SN2 displacement reactions with higher order cuprates, followed by intramolecular Friedel-Crafts cyclization to build complex cyclic structures (Quallich & Woodall, 1992).
Molecular Structure Analysis
The molecular structure of organic compounds like this one is often determined using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. Sarala et al. (2006) detailed the crystal structure of a key intermediate in the synthesis of a related compound, providing insights into the molecular geometry and conformation (Sarala et al., 2006).
Applications De Recherche Scientifique
Heme Oxygenase Inhibition
One application of derivatives similar to the specified compound involves the inhibition of heme oxygenases, enzymes implicated in various physiological and pathological processes. Derivatives with halogen-substituted aromatic moieties, such as 3,4-dichlorophenyl, have been found to be potent inhibitors, offering potential for therapeutic applications (Roman et al., 2010).
Crystal Structure Analysis
The crystal structure of compounds with 3,4-dichlorophenyl groups has been studied to understand their physical and chemical properties. For example, the crystal structure analysis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, a key intermediate in drug synthesis, provides insights into its molecular configuration and potential applications in pharmaceuticals (Sarala et al., 2006).
Biotransformation for Drug Synthesis
Derivatives of the compound have been used in biotransformation processes to synthesize chiral intermediates for antifungal agents. The use of specific bacterial strains for the biocatalysis of related compounds to produce chiral alcohols demonstrates a novel approach to drug synthesis, emphasizing the importance of enantioselectivity and yield in pharmaceutical manufacturing (Miao et al., 2019).
Organic Synthesis and Material Science
The reactivity of compounds with 3,4-dichlorophenyl groups towards other chemicals has been explored for the synthesis of valuable intermediates in antidepressant production and other applications. Studies detailing the synthesis processes and the physicochemical properties of these intermediates shed light on their versatility and potential in creating complex organic molecules (Koltunov et al., 2012).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]naphthalen-1-yl]oxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl4O4/c27-19-9-7-15(11-21(19)29)23(31)13-33-25-5-1-3-17-18(25)4-2-6-26(17)34-14-24(32)16-8-10-20(28)22(30)12-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICZOZQDARZJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2OCC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=C1)OCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-({5-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)
![5-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2491301.png)
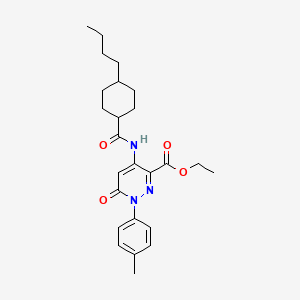

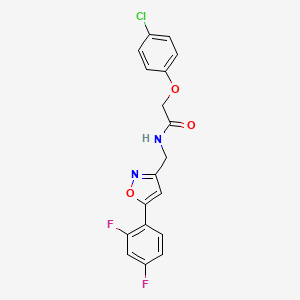
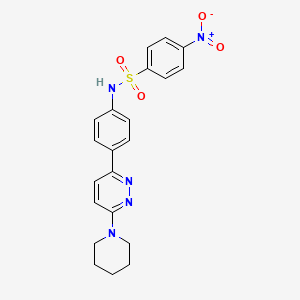
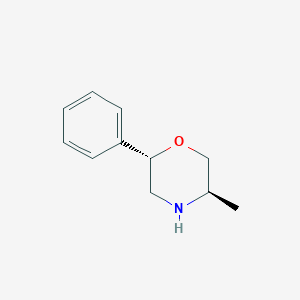
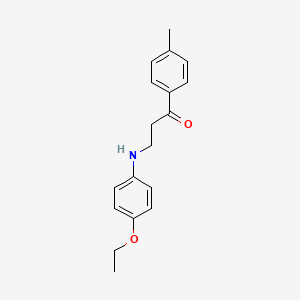
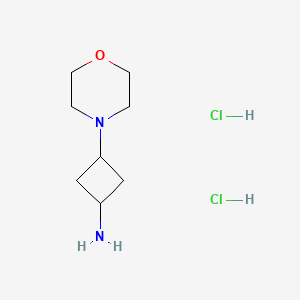
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)
![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)
![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)
